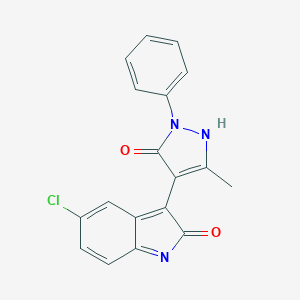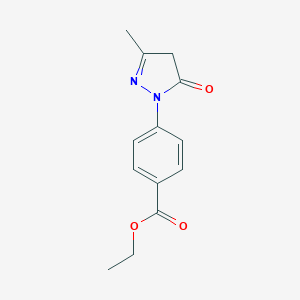![molecular formula C17H12BrFN2O2S B307783 (5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolone derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or signaling pathways that are involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can inhibit the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, this compound has been shown to exhibit fluorescent properties in the presence of certain metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its ability to exhibit multiple biological effects. This allows researchers to study the compound in a variety of contexts. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to determine the optimal conditions for its use.
Zukünftige Richtungen
There are several future directions for research involving ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the exploration of its potential as a fluorescent probe for detecting other molecules besides metal ions. Additionally, more research is needed to understand the mechanism of action of this compound in order to optimize its use in scientific research.
Synthesemethoden
The synthesis of ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the condensation of 2-bromo-5-methoxybenzaldehyde with 4-fluoroaniline in the presence of a base, followed by the addition of thiosemicarbazide and subsequent cyclization. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C17H12BrFN2O2S |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12BrFN2O2S/c1-23-13-6-7-14(18)10(8-13)9-15-16(22)21-17(24-15)20-12-4-2-11(19)3-5-12/h2-9H,1H3,(H,20,21,22)/b15-9- |
InChI-Schlüssel |
QMVLHHPEENWPED-DHDCSXOGSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)

![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![[6-(4-bromophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307711.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![7-Acetyl-3-(allylsulfanyl)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307721.png)
